molecular formula C12H9NO3 B147323 4-Nitrophenyl phenyl ether CAS No. 620-88-2

4-Nitrophenyl phenyl ether

Cat. No. B147323
CAS RN: 620-88-2
M. Wt: 215.2 g/mol
InChI Key: JDTMUJBWSGNMGR-UHFFFAOYSA-N
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Patent
US06469224B1

Procedure details

The reaction was carried out completely in the same manner as in Example 21, except that p-fluoronitrobenzene was used instead of p-chloronitrobenzene and sodium phenolate was used instead of potassium fluoride in Example 21. Further, the reaction temperature was changed to 80° C. and the reaction time was changed to 3 hours without pursuing the reaction on halfway. Objective 4-phenoxynitrobenzene was produced in the yield of 98%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[C:11]1([O-:17])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[Na+]>>[O:17]([C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was changed to 80° C.
CUSTOM
Type
CUSTOM
Details
the reaction on halfway

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.